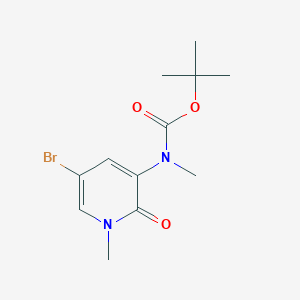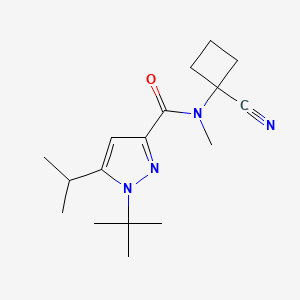![molecular formula C11H11F6NO2 B2578368 1,1,1-Trifluoro-3-{[4-(trifluoromethoxy)benzyl]amino}-2-propanol CAS No. 477864-28-1](/img/structure/B2578368.png)
1,1,1-Trifluoro-3-{[4-(trifluoromethoxy)benzyl]amino}-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-3-{[4-(trifluoromethoxy)benzyl]amino}-2-propanol is a versatile chemical compound used extensively in scientific research. It exhibits remarkable properties that enable its application in diverse fields such as pharmaceuticals, material science, and organic synthesis.
Méthodes De Préparation
The synthesis of 1,1,1-Trifluoro-3-{[4-(trifluoromethoxy)benzyl]amino}-2-propanol typically involves the reaction of 4-(trifluoromethoxy)benzylamine with 1,1,1-trifluoro-2-propanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Analyse Des Réactions Chimiques
1,1,1-Trifluoro-3-{[4-(trifluoromethoxy)benzyl]amino}-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the trifluoromethoxy group is replaced by other nucleophiles like halides or thiols
Applications De Recherche Scientifique
1,1,1-Trifluoro-3-{[4-(trifluoromethoxy)benzyl]amino}-2-propanol is used in various scientific research applications, including:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs and active pharmaceutical ingredients.
Material Science: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules and polymers.
Mécanisme D'action
The mechanism of action of 1,1,1-Trifluoro-3-{[4-(trifluoromethoxy)benzyl]amino}-2-propanol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can inhibit enzymes or receptors by forming stable complexes, thereby modulating various biochemical pathways .
Comparaison Avec Des Composés Similaires
1,1,1-Trifluoro-3-{[4-(trifluoromethoxy)benzyl]amino}-2-propanol is unique due to its trifluoromethoxy group, which imparts distinct properties such as high electronegativity and thermal stability. Similar compounds include:
1,1,1-Trifluoro-2-propanol: A related compound with similar applications in organic synthesis and material science.
1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated alcohol used in various chemical reactions and as a solvent in peptide synthesis.
Trifluoromethyl ethers: Compounds containing the trifluoromethoxy group, used in pharmaceuticals and agrochemicals.
By understanding the properties, preparation methods, and applications of this compound, researchers can leverage its unique characteristics for various scientific and industrial purposes.
Propriétés
IUPAC Name |
1,1,1-trifluoro-3-[[4-(trifluoromethoxy)phenyl]methylamino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F6NO2/c12-10(13,14)9(19)6-18-5-7-1-3-8(4-2-7)20-11(15,16)17/h1-4,9,18-19H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCAASSIWVAVEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC(C(F)(F)F)O)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2578288.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,3,4-trimethoxybenzamide](/img/structure/B2578289.png)


![(4-((4,7-Dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-(methylsulfonyl)phenyl)methanone](/img/structure/B2578292.png)
![N-(3-METHOXYPROPYL)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2578293.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2578295.png)


![Ethyl 4-((9-(2-methoxyethyl)-2-methyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2578300.png)



![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2578306.png)
